2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the 4-nitrophenyl ester: This step involves the reaction of 4-nitrophenol with a suitable acylating agent, such as 4-nitrobenzoyl chloride, in the presence of a base like pyridine.
Coupling with the phenylpyrrolidine derivative: The 4-nitrophenyl ester is then reacted with a phenylpyrrolidine derivative, such as 1-phenylpyrrolidine-3-carboxylic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the final product: The intermediate product is further reacted with 2-oxoethyl bromide in the presence of a base like potassium carbonate to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed
Reduction of nitro group: 2-(4-{[(4-Aminophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.
Reduction of carbonyl groups: Corresponding alcohol derivatives.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced mechanical strength or conductivity.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular uptake mechanisms.
Industrial Applications: The compound can be used in the development of new catalysts or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes
Properties
Molecular Formula |
C26H20N2O8 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[2-[4-(4-nitrobenzoyl)oxyphenyl]-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C26H20N2O8/c29-23(16-35-25(31)19-14-24(30)27(15-19)20-4-2-1-3-5-20)17-8-12-22(13-9-17)36-26(32)18-6-10-21(11-7-18)28(33)34/h1-13,19H,14-16H2 |
InChI Key |
GZWCOAIBKJLLMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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